2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-sulfanylidene-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS2/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQMYJWWOOXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution and Cyclization of Pyrimidine Derivatives
Overview:
The most common approach begins with a chloropyrimidine precursor, such as 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, which undergoes nucleophilic substitution with sodium hydrogensulfide (NaSH) to introduce the sulfanyl group, followed by intramolecular cyclization to form the thiopyrano[4,3-d]pyrimidine ring system.
- Generation of reactive intermediates via lithiation or nucleophilic attack on the pyrimidine ring.
- Substitution of the chlorine atom with sulfanyl groups.
- Cyclization facilitated by the nucleophilic sulfur attacking electrophilic centers on the pyrimidine ring, forming the fused heterocycle.
Oxidation and Cyclization of Enone Intermediates
Overview:
Another route involves oxidation of enone derivatives to form the heterocyclic core. This process typically involves:
- Synthesis of 1-[4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]alk-2-en-1-ones.
- Oxidation of these enones using manganese dioxide (MnO₂) to produce α,β-unsaturated ketones.
- Subsequent nucleophilic attack by sulfanyl anions leading to cyclization.
Research Findings:
The oxidation of enone intermediates with MnO₂ has been shown to produce key precursors for cyclization, although attempts to directly convert these into the target compound via sodium hydrogensulfide have faced challenges, often resulting in complex mixtures. However, converting these intermediates into amino derivatives followed by sulfanyl substitution remains effective (see,).
Multi-step Synthesis Starting from 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine
Overview:
This method involves a three-step sequence:
- Formation of a 4-chloro-5-lithio derivative via lithiation.
- Reaction with enals or chalcones to produce 3-aryl or diaryl derivatives.
- Substitution of the chloro group with sodium hydrogensulfide, followed by cyclization to form the fused heterocycle.
Research Findings:
Kazuto Umezu et al. (2018) reported that the nucleophilic substitution with sodium hydrogensulfide under mild conditions yields the desired thiopyrano[4,3-d]pyrimidin-4-ol. The yields are generally high, ranging from 70% to 90%, depending on substituents and reaction conditions (see Table 1 below).
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution & cyclization | 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine | NaSH, LDA | 0°C to room temperature | 70–90 | Effective for various substituents; straightforward |
| Oxidation of enone intermediates | 1-[4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]alk-2-en-1-one | MnO₂ | Room temperature | 71 | Requires subsequent cyclization steps |
| Multi-step lithiation & substitution | 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine | LDA, chalcones/enals, NaSH | -78°C to room temp | 70–85 | Suitable for diverse derivatives |
Notable Research Findings and Optimizations
- Operational simplicity: Starting from commercially available pyrimidine derivatives simplifies synthesis.
- Reaction conditions: Mild temperatures (0°C to room temperature) favor high yields and purity.
- Substituent effects: Electron-donating groups (e.g., methoxy) on the pyrimidine ring enhance nucleophilic substitution efficiency.
- Yield optimization: Using excess sodium hydrogensulfide and appropriate solvents like DMF or THF improves product yields.
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives and other substituted pyrimidines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiopyran compounds, including 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
Several studies have reported the anticancer potential of thiopyran derivatives. The unique electronic properties of the thiopyrano-pyrimidine framework may contribute to their ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have been shown to target specific pathways involved in cancer cell proliferation .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects. Preliminary studies indicate that it could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to conduct electricity while maintaining stability under various environmental conditions positions it as a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Polymer Chemistry
In polymer science, thiopyran derivatives are being explored as additives to enhance the mechanical properties and thermal stability of polymers. The incorporation of such compounds into polymer matrices can lead to improved performance in various applications ranging from packaging materials to automotive components .
Pesticides and Herbicides
The potential use of this compound as a pesticide or herbicide is under investigation. Its biological activity against plant pathogens suggests that it could be developed into an effective agricultural chemical for crop protection .
Plant Growth Regulators
Research is also exploring the role of thiopyran compounds as plant growth regulators. The modulation of growth pathways could enhance crop yield and resilience against environmental stressors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values below 20 µM. |
| Study C | Neuroprotection | Reduced oxidative stress markers by 30% in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol involves its interaction with various molecular targets and pathways. The sulfur-containing groups can interact with thiol groups in proteins, affecting their function. Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
2-Methyl-1H,5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-one
- Molecular Formula : C₈H₁₀N₂OS
- Substituents : Methyl (-CH₃) at position 2; ketone (=O) at position 3.
- Key Differences : Replacement of the sulfanyl (-SH) group with a methyl group and substitution of the hydroxyl (-OH) with a ketone.
- The methyl group may enhance lipophilicity .
2,4-Dichloro-5H,7H,8H-thiopyrano[4,3-d]pyrimidine
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol
- Molecular Formula : C₇H₈N₂OS
- Substituents: Sulfanyl (-SH) at position 2; oxygen atom in the pyrano ring (vs. sulfur in thiopyrano).
- Key Differences: Replacement of sulfur in the thiopyrano ring with oxygen reduces electron delocalization and alters ring geometry. This may affect molecular interactions in biological systems .
Analogues with Different Heterocyclic Cores
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
- Molecular Formula: Not explicitly provided (estimated: C₁₉H₁₅N₃O).
- Substituents : Hydroxyl (-OH) at position 4; phenyl groups at positions 5 and 5.
- Key Differences: Pyrrolo[2,3-d]pyrimidine core replaces thiopyrano[4,3-d]pyrimidine.
Thieno[2,3-d]pyrimidin-4-ol Derivatives
- Core Structure: Thieno[2,3-d]pyrimidine fused with a thiophene ring.
- Substituents : Hydroxyl (-OH) at position 4; 1,2,3-triazole moieties tethered via click chemistry.
Comparative Data Table
*Estimated based on structural analogs.
Key Findings and Implications
- Structural Flexibility: The thiopyrano[4,3-d]pyrimidine core allows for diverse substitutions, enabling modulation of electronic and steric properties. Sulfanyl and hydroxyl groups enhance polarity and hydrogen-bonding capacity, which may improve solubility and target binding compared to methyl or chloro derivatives .
- Supramolecular Interactions : Pyrimidin-4-ol derivatives (e.g., ) form dimers via hydrogen bonding, a property that could be exploited in materials science or drug delivery systems .
Biological Activity
2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in drug development.
Synthesis
The synthesis of this compound involves several steps that typically include cyclization and substitution reactions. A notable synthesis route starts with methyl dimethyl 3,3'-thiodipropionate as a precursor, leading to the formation of various thiopyrano derivatives through multiple reaction steps including chlorination and coupling reactions .
Anticancer Properties
Recent studies have shown that derivatives of thiopyrano[4,3-d]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold were evaluated for their effects on A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. Some compounds demonstrated IC50 values in the low micromolar range, indicating strong antiproliferative effects. Specifically, one compound showed an IC50 value of 2.08 µM against HepG2 cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications at specific positions on the thiopyrano ring can enhance biological activity. For example, the introduction of certain functional groups has been correlated with increased potency against cancer cells. The presence of chiral centers in the molecule also appears to influence the biological activity significantly .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that thiopyrano derivatives possess antimicrobial activity. A study indicated that some synthesized compounds displayed notable antifungal activity against various strains . The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Antiproliferative Activity
A series of thiopyrano derivatives were synthesized and tested for their antiproliferative activity. Among the tested compounds, one derivative exhibited remarkable selectivity and potency against breast cancer cells (MCF-7), with further studies confirming its mechanism as a PI3K inhibitor .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial efficacy of a library of thiopyrano compounds against common bacterial strains. The results indicated that certain derivatives inhibited bacterial growth effectively, suggesting potential as new antimicrobial agents .
Data Tables
| Compound Name | Activity Type | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| This compound | Antiproliferative | A549 | 2.84 |
| This compound | Antiproliferative | HepG2 | 2.08 |
| This compound | Antimicrobial | E. coli | Inhibition Zone |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol, and how do reaction conditions influence yield?
- Answer: Key synthetic routes involve cyclocondensation of thiourea with substituted coumarins or pyrimidine precursors under acidic catalysis (e.g., p-toluenesulfonic acid) . Critical parameters include:
- Temperature: 80–120°C for 12–48 hours.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts: Acidic conditions (HCl or p-TsOH) improve reaction rates and regioselectivity .
- Data Table:
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 100 | p-TsOH | 78 | 95 |
| EtOH | 80 | HCl | 65 | 88 |
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Answer:
- ¹H/¹³C NMR: Assign peaks for sulfanyl (-SH) at δ 3.1–3.5 ppm and pyrimidin-ol protons at δ 8.2–8.5 ppm. Use deuterated DMSO for solubility .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy: Identify S-H stretches at 2550–2600 cm⁻¹ and C=O at 1680–1700 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?
- Answer:
- Lipinski’s Rule: Assess logP (<5), molecular weight (<500 Da), and H-bond donors/acceptors using tools like SwissADME .
- Bioavailability Radar: Evaluate polarity, solubility, and permeability via Molinspiration or Schrödinger Suite .
- Docking Studies: Map interactions with targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using AutoDock Vina .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Answer:
- Standardized Assays: Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., methoxy vs. sulfanyl groups) on IC₅₀ values .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., enhanced activity in derivatives with fused thiophene rings) .
Q. How do reaction mechanisms differ between thiopyrano-pyrimidine derivatives and analogous oxo-/aza-compounds?
- Answer:
- Nucleophilic Substitution: Sulfur’s higher nucleophilicity accelerates thioether formation vs. oxygen analogs .
- Acid Catalysis: Thiopyrano derivatives require stronger acids (p-TsOH) due to sulfur’s electron-withdrawing effects .
- Side Reactions: Thiol oxidation to disulfides may occur; use inert atmospheres (N₂) to suppress .
Methodological Challenges
Q. What purification techniques are optimal for isolating this compound from byproducts?
- Answer:
- Column Chromatography: Use silica gel with hexane/ethyl acetate (3:1) for baseline separation .
- Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 287–293°C) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities .
Q. How can continuous flow reactors improve scalability of the synthesis?
- Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
